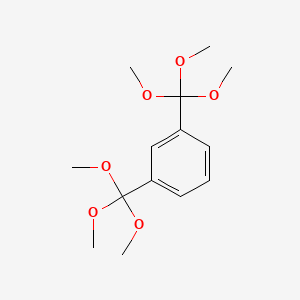

1,3-Bis(trimethoxymethyl)benzene

Description

Significance of Aryl-Substituted Acetals in Organic Synthesis and Materials Science

Aryl-substituted acetals and their derivatives, such as orthoesters, represent a class of organic compounds with significant utility in both organic synthesis and materials science. In the realm of organic synthesis, these functional groups are frequently employed as protecting groups for carbonyl compounds and esters due to their stability under neutral and basic conditions, while being readily cleavable under mild acidic conditions. alfa-chemistry.comwikipedia.org This reactivity profile allows for the selective manipulation of other functional groups within a complex molecule. Furthermore, the development of dynamic covalent chemistry has highlighted the importance of reversible reactions, such as the formation of acetals and the exchange reactions of orthoesters, in the construction of complex molecular architectures. rsc.org

In materials science, aryl-substituted acetals and related compounds serve as versatile building blocks for advanced polymers. Poly(ortho esters), for instance, are a class of biodegradable polymers synthesized from the reaction of diols with orthoesters or diketene acetals. alfa-chemistry.comnih.gov These materials are of particular interest for biomedical applications, such as drug delivery systems, where their acid-labile linkages allow for controlled degradation and release of therapeutic agents. nih.govacs.org The ability to tune the properties of these polymers by varying the structure of the aryl-substituted diol or orthoester component makes them highly adaptable for a range of applications.

Overview of Benzene (B151609) Derivatives with Multiple Functional Groups in Advanced Chemistry

Benzene derivatives bearing multiple functional groups are fundamental to advanced chemistry, as the spatial arrangement and electronic interplay of these substituents give rise to a vast array of chemical properties and applications. The reactivity and regioselectivity of further chemical transformations on a disubstituted benzene ring are governed by the directing effects of the existing functional groups. lumenlearning.comlibretexts.org For instance, the presence of both electron-donating and electron-withdrawing groups can lead to complex substitution patterns and tailored electronic properties.

Synthesis and Physicochemical Properties of 1,3-Bis(trimethoxymethyl)benzene

Synthetic Methodologies for Aryl-Substituted Orthoesters

The synthesis of aryl-substituted orthoesters can be achieved through several established methodologies. One of the most common methods is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of a strong acid like hydrogen chloride. wikipedia.orgrsc.org This reaction proceeds through an imidate intermediate, which then reacts with excess alcohol to form the orthoester. For a difunctional compound like this compound, this would likely involve the reaction of 1,3-dicyanobenzene with methanol (B129727) under anhydrous acidic conditions.

Another classical approach to orthoester synthesis is the reaction of a 1,1,1-trihaloalkane with a sodium alkoxide. wikipedia.org In the case of this compound, a plausible precursor would be 1,3-bis(trichloromethyl)benzene, which could then be treated with sodium methoxide (B1231860). Additionally, aryl orthoesters have been synthesized from benzanilide acetals. acs.org The choice of synthetic route would depend on the availability of starting materials and the desired scale of the reaction.

Spectroscopic and Physicochemical Characterization

Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR (in CDCl₃) | δ ~3.3 (s, 18H, -OCH₃), δ ~7.4-7.8 (m, 4H, Ar-H) |

| ¹³C NMR (in CDCl₃) | δ ~52 (-OCH₃), δ ~115 (C(OR)₃), δ ~125-135 (Ar-C) |

| IR (cm⁻¹) | ~2950-2850 (C-H, alkyl), ~1600, 1480 (C=C, aromatic), ~1100-1000 (C-O) |

Estimated Physicochemical Properties of this compound

| Property | Estimated Value |

| Molecular Formula | C₁₄H₂₂O₆ |

| Molecular Weight | 286.32 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | > 250 °C (estimated) |

| Solubility | Soluble in common organic solvents (e.g., ether, chloroform, THF); insoluble in water |

Reactivity and Applications of this compound

Reactivity as a Precursor in the Synthesis of Complex Organic Molecules

The reactivity of this compound is primarily dictated by the orthoester functional groups. Orthoesters are known to be sensitive to acidic conditions, undergoing hydrolysis to form the corresponding ester and alcohol. alfa-chemistry.comwikipedia.org In this case, acid-catalyzed hydrolysis would yield dimethyl isophthalate and methanol. This reactivity allows the trimethoxymethyl groups to serve as protected forms of carboxylic acid esters.

Furthermore, orthoesters can undergo transesterification reactions with other alcohols, a process that is also typically acid-catalyzed. alfa-chemistry.com This exchange reaction is a cornerstone of dynamic covalent chemistry and can be utilized to form more complex structures. rsc.org The two orthoester groups in this compound can react with diols to form cyclic acetals or polymeric structures. The Bodroux-Chichibabin aldehyde synthesis, where an orthoester reacts with a Grignard reagent, provides a pathway to aldehydes, suggesting that this compound could be a precursor to isophthalaldehyde. wikipedia.org

Utility in the Formation of Polymeric and Supramolecular Structures

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of polymers, particularly poly(ortho esters). nih.govwikipedia.org The reaction of this molecule with a diol, through transesterification, would lead to the formation of a polyester with orthoester linkages in the backbone. alfa-chemistry.comacs.org The properties of the resulting polymer, such as its degradation rate and mechanical strength, could be tailored by the choice of the diol. These polymers are of interest for applications in controlled drug release, as the orthoester linkages are hydrolytically labile under acidic conditions. wikipedia.orgresearchgate.net

In the field of supramolecular chemistry, the dynamic nature of the orthoester exchange reaction can be exploited to create self-assembling systems. nih.govnih.gov this compound could act as a tripodal building block in the formation of three-dimensional structures like cryptands or molecular cages, particularly in the presence of a template ion. nih.govacs.org The reversible nature of the orthoester exchange would allow for the system to reach a thermodynamically stable assembly. rsc.org

Structure

3D Structure

Properties

CAS No. |

65789-71-1 |

|---|---|

Molecular Formula |

C14H22O6 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

1,3-bis(trimethoxymethyl)benzene |

InChI |

InChI=1S/C14H22O6/c1-15-13(16-2,17-3)11-8-7-9-12(10-11)14(18-4,19-5)20-6/h7-10H,1-6H3 |

InChI Key |

WOILRAREZWZOIQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC(=CC=C1)C(OC)(OC)OC)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Bis Trimethoxymethyl Benzene and Its Precursors

Strategies for meta-Disubstituted Benzene (B151609) Scaffolds

Achieving a meta-substitution pattern on a benzene ring is a fundamental challenge in organic synthesis. The inherent electronic properties of many directing groups favor ortho and para substitution. brainkart.com Therefore, specific strategies are required to selectively introduce functional groups at the 1 and 3 positions.

Directed Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho-position by a strong base, typically an organolithium reagent. uwindsor.cawikipedia.org While this method primarily yields ortho-substituted products, it can be adapted for meta-functionalization through multi-step sequences. For instance, a DMG can be used to introduce a substituent at an ortho position, which is then chemically transformed into a new group that directs a subsequent functionalization to its meta-position (which is meta to the original DMG). unblog.fr

The effectiveness of a DMG is dependent on its ability to coordinate with the metal of the organometallic base, thereby increasing the acidity of the ortho-protons. uwindsor.ca Common DMGs include amides, carbamates, and methoxy (B1213986) groups. uwindsor.cawikipedia.org The choice of the base is also critical, with strong bases like n-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA), being frequently employed. researchgate.net Recent advancements have introduced "template bases" that can achieve dimetalation at more distant sites, including meta-meta' positions, breaking the conventional ortho-directing paradigm. strath.ac.uk

Precursor Synthesis via Benzyl Halogenation and Organometallic Reactions

A more direct and common route to 1,3-disubstituted benzene scaffolds involves the use of pre-existing meta-substituted starting materials, which are then elaborated.

1,3-Bis(bromomethyl)benzene (B165771) is a versatile and crucial intermediate in the synthesis of various 1,3-disubstituted benzene derivatives. nist.gov Its preparation typically involves the radical bromination of m-xylene (B151644). This reaction is often initiated by light or a radical initiator like benzoyl peroxide, with N-bromosuccinimide (NBS) serving as the bromine source. chemicalbook.com The benzylic positions of m-xylene are susceptible to halogenation, leading to the formation of the desired dibrominated product. prepchem.com

The resulting 1,3-bis(bromomethyl)benzene can then undergo a variety of nucleophilic substitution reactions at the benzylic positions to introduce a wide range of functional groups. rsc.org

Grignard reagents, with the general formula RMgX, are potent nucleophiles and strong bases used extensively in the formation of carbon-carbon bonds. chemguide.co.uksigmaaldrich.com They are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent. chemguide.co.uk In the context of meta-disubstituted benzenes, a dihalo-benzene such as 1,3-dibromobenzene (B47543) can be converted into a di-Grignard reagent. However, the formation of such di-Grignard reagents can be challenging, and often, a mono-Grignard reagent is formed initially, which can then react with an electrophile.

A more controlled approach involves the use of "Turbo-Grignard" reagents, which are complexes of isopropylmagnesium chloride and lithium chloride (i-PrMgCl·LiCl). wikipedia.org These reagents exhibit enhanced reactivity and can facilitate the halogen-magnesium exchange on dihaloarenes, providing a more efficient route to the desired organometallic intermediates. wikipedia.org These intermediates can then be reacted with appropriate electrophiles to install the desired functional groups in a meta-relationship.

Introduction of Trimethoxymethyl Functionalities

Once the meta-disubstituted benzene scaffold is in place, the next critical step is the introduction of the trimethoxymethyl groups.

Acetal (B89532) Formation Reactions

The trimethoxymethyl group is a type of acetal. Acetals are typically formed by the reaction of an aldehyde or a ketone with an alcohol in the presence of an acid catalyst. nih.govmasterorganicchemistry.com The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with a second equivalent of the alcohol to form the stable acetal. masterorganicchemistry.com

In the synthesis of 1,3-Bis(trimethoxymethyl)benzene, the precursor would likely be a dialdehyde (B1249045), 1,3-benzenedicarboxaldehyde. This dialdehyde would be treated with methanol (B129727) in the presence of an acid catalyst. Various acids can be employed for this transformation, including mineral acids like HCl and H₂SO₄, as well as solid acid catalysts. nih.govacs.org The reaction mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol to form the hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal and elimination of water generates a carbocation, which is then attacked by another molecule of methanol to yield the final acetal after deprotonation. mdpi.com The use of orthoformates, such as trimethyl orthoformate, can also drive the reaction towards acetal formation.

Etherification Processes and Reagent Systems

The primary route for the synthesis of this compound is through the Williamson ether synthesis. masterorganicchemistry.comchem-station.com This classic and versatile method involves the reaction of an alkoxide with a suitable alkyl halide. In this specific synthesis, the key precursor is 1,3-bis(bromomethyl)benzene, which contains two reactive benzylic bromide groups. nih.gov

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The nucleophile is the methoxide (B1231860) ion (CH₃O⁻), which is typically introduced in the form of sodium methoxide (NaOCH₃). The methoxide ion attacks the electrophilic carbon atom of the bromomethyl group, displacing the bromide ion and forming the desired ether linkage. This process occurs twice on the same molecule to yield this compound.

The choice of solvent is crucial for the success of this SN2 reaction. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed as they can solvate the cation of the alkoxide while leaving the nucleophilic anion relatively free, thus promoting the reaction rate. chem-station.com Alternatively, the reaction can be carried out in methanol, which can also serve as the source for generating sodium methoxide in situ through the reaction of sodium metal with methanol. google.com While copper catalysis is sometimes used for the etherification of aryl halides, it is generally not required for the more reactive benzylic halides like 1,3-bis(bromomethyl)benzene. tue.nl

The table below summarizes the core components of the reagent system for the synthesis of this compound.

Table 1: Reagent Systems for the Synthesis of this compound

| Component | Chemical Name | Formula | Role |

|---|---|---|---|

| Substrate | 1,3-Bis(bromomethyl)benzene | C₈H₈Br₂ | Electrophile |

| Nucleophile | Sodium Methoxide | NaOCH₃ | Source of methoxide ions |

| Solvent | Dimethylformamide (DMF) / Methanol | C₃H₇NO / CH₃OH | Reaction medium |

Optimization of Reaction Conditions and Yields

Achieving a high yield of this compound requires careful optimization of several reaction parameters. While specific studies detailing the optimization for this exact compound are not prevalent, the principles can be derived from general knowledge of Williamson ether syntheses and studies on structurally related compounds.

Key parameters that influence the reaction outcome include temperature, reaction time, and the molar ratio of reactants. For instance, studies on the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a similarly structured compound, demonstrated that systematically optimizing the molar ratio of raw materials, reaction temperature, and reaction time was crucial to achieving a high yield of 83.35%. scispace.comsciencepublishinggroup.com

Temperature: The reaction temperature affects the rate of reaction. While some Williamson ether syntheses can proceed at room temperature, heating is often necessary to ensure a reasonable reaction time. For related syntheses, temperatures in the range of 40°C to 90°C have been reported to be effective. google.comgoogle.com However, excessively high temperatures could promote side reactions, leading to a decrease in yield.

Reaction Time: The duration of the reaction must be sufficient to allow for the complete disubstitution of both bromomethyl groups. Incomplete reaction times will result in a mixture of mono- and di-substituted products, reducing the yield of the desired compound. Reaction times can range from a few hours to over a day, depending on the reactivity of the substrate and the chosen temperature. google.comscielo.br

Molar Ratio: The stoichiometry between 1,3-bis(bromomethyl)benzene and sodium methoxide is a critical factor. A molar ratio of at least 1:2 is required to substitute both bromide atoms. In practice, a slight excess of sodium methoxide is often used to drive the reaction to completion and compensate for any potential side reactions or impurities. For a related monosubstitution reaction, molar ratios of 1:1.1 to 1:1.5 (substrate to nucleophile) were found to be optimal. google.com

The following table outlines the key parameters for optimization and their potential impact on the synthesis of this compound.

Table 2: Optimization of Reaction Conditions

| Parameter | Range/Value | Effect on Yield | Rationale |

|---|---|---|---|

| Temperature | 40 - 90 °C | Increases with temperature up to an optimum, then may decrease. | Higher temperature increases reaction rate but can cause decomposition or side reactions. google.comgoogle.com |

| Reaction Time | 2 - 24 hours | Increases with time until the reaction is complete. | Ensures complete conversion of the starting material to the disubstituted product. google.com |

| Molar Ratio (Substrate:Nucleophile) | > 1 : 2.2 | Increases with a slight excess of nucleophile. | Drives the equilibrium towards the product, ensuring complete substitution. google.com |

| Solvent | Polar Aprotic (e.g., DMF) | Generally high yields. | Effectively solvates the counter-ion of the nucleophile, increasing its reactivity. chem-station.com |

Table of Compounds

| Compound Name |

|---|

| 1,3-Bis(isocyanatomethyl)benzene |

| This compound |

| 1,3-bis(bromomethyl)benzene |

| Acetonitrile |

| Dimethylformamide |

| m-xylylenediamine |

| Methanol |

Chemical Reactivity and Mechanistic Investigations of 1,3 Bis Trimethoxymethyl Benzene

Reactions Involving the Trimethoxymethyl Groups

The trimethoxymethyl groups, which are acyclic acetals, are the primary sites for reactions involving hydrolysis, transacetalization, and electrophilic attack at the central carbon. Their stability and reactivity are significantly influenced by the reaction conditions, particularly the pH.

Hydrolysis and Transacetalization Mechanisms

The hydrolysis of acetals is a well-understood acid-catalyzed process that results in the formation of an aldehyde or ketone and the corresponding alcohol. orgoreview.comyoutube.comlibretexts.orgchemistrysteps.comgla.ac.uk In the case of 1,3-bis(trimethoxymethyl)benzene, acid-catalyzed hydrolysis would yield 1,3-benzenedicarbaldehyde and methanol (B129727). The reaction is reversible, and to drive the equilibrium towards the hydrolysis products, an excess of water is typically used. libretexts.org

The mechanism for the acid-catalyzed hydrolysis of an acetal (B89532), such as one of the trimethoxymethyl groups, proceeds through the following key steps:

Protonation: An acid catalyst protonates one of the methoxy (B1213986) groups, converting it into a good leaving group (methanol). youtube.comlibretexts.org

Formation of an Oxonium Ion: The protonated methoxy group departs as a molecule of methanol, and the lone pair of electrons on the adjacent oxygen atom forms a double bond with the carbon, creating a resonance-stabilized oxonium ion. youtube.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion. orgoreview.com

Deprotonation: A final deprotonation step yields a hemiacetal and regenerates the acid catalyst. libretexts.org The process is then repeated for the second methoxy group to yield the aldehyde. Given that there are two acetal groups in this compound, the hydrolysis can occur stepwise, potentially allowing for the isolation of the mono-hydrolyzed intermediate under carefully controlled conditions.

Transacetalization is a related acid-catalyzed reaction where an acetal reacts with an alcohol to form a new acetal and a new alcohol. This process is also reversible and is driven to completion by using a large excess of the reactant alcohol or by removing the displaced alcohol. For this compound, reaction with a different alcohol, such as ethanol, in the presence of an acid catalyst would lead to the formation of 1,3-bis(triethoxymethyl)benzene and methanol. The mechanism is analogous to hydrolysis, with the attacking nucleophile being an alcohol molecule instead of a water molecule. mdpi.com

Table 1: Comparison of Acetal Hydrolysis Mechanisms

| Step | Description | Key Intermediates |

| 1 | Protonation of a methoxy group. | Protonated acetal |

| 2 | Loss of methanol to form a resonance-stabilized oxonium ion. | Oxonium ion |

| 3 | Nucleophilic attack by water. | Protonated hemiacetal |

| 4 | Deprotonation to form a hemiacetal. | Hemiacetal |

| 5-8 | Repetition of steps 1-4 for the second methoxy group. | Aldehyde |

Electrophilic Reactivity of Acetal Centers

The central carbon atom of each trimethoxymethyl group is an electrophilic center. This electrophilicity is enhanced under acidic conditions due to the protonation of one of the oxygen atoms, which makes the carbon atom more susceptible to nucleophilic attack. youtube.comlibretexts.org This reactivity is the basis for the hydrolysis and transacetalization reactions discussed previously.

The stability of acetals in neutral to strongly basic media makes them excellent protecting groups for carbonyl functionalities in organic synthesis. libretexts.orglibretexts.org They are unreactive towards many nucleophiles and bases under these conditions. However, the acetal linkage can be cleaved by strong Lewis acids, which can coordinate to the oxygen atoms and facilitate the departure of an alkoxy group, generating a carbocationic intermediate that can then be trapped by a nucleophile.

Oxidative Transformations and Peroxide Formation Potential

The benzylic C-H bonds in this compound are susceptible to oxidation, a reaction common for benzylic positions due to the stabilization of the resulting radical or cationic intermediates by the adjacent aromatic ring. nih.govnih.govyoutube.com Various oxidizing agents can be employed for this transformation. For instance, oxidation of benzylic acetals using reagents like (diacetoxyiodo)benzene (B116549) has been shown to yield 2-acetoxy-1,3-dioxolanes in the case of cyclic acetals. nih.govnih.govacs.org For an acyclic acetal like the trimethoxymethyl group, oxidation could potentially lead to the formation of an ester.

The potential for peroxide formation, analogous to bis(dimethoxymethyl) peroxide, would likely involve a radical-based mechanism. In the presence of a radical initiator and an oxygen source, a benzylic radical could be formed by abstraction of the hydrogen atom from the carbon attached to the benzene (B151609) ring. This benzylic radical could then react with molecular oxygen to form a peroxy radical. Subsequent reactions of this peroxy radical could potentially lead to the formation of a hydroperoxide or a dimeric peroxide, although specific studies on this compound are lacking. The presence of two such groups on the benzene ring could lead to the formation of a bis-peroxide derivative under appropriate conditions.

Reactions Involving the Aromatic Ring

The benzene ring of this compound is the site for electrophilic aromatic substitution reactions. The nature and position of the substituents on the ring dictate the regioselectivity and the rate of these reactions.

Electrophilic Aromatic Substitution Patterns

The trimethoxymethyl group, -CH(OCH₃)₂, is an electron-withdrawing group due to the inductive effect of the electronegative oxygen atoms. Electron-withdrawing groups are known to be deactivating towards electrophilic aromatic substitution, meaning they make the benzene ring less reactive than benzene itself. byjus.comyoutube.commasterorganicchemistry.comwikipedia.orglibretexts.orgorganicchemistrytutor.comlumenlearning.comyoutube.commasterorganicchemistry.com Furthermore, such groups are typically meta-directing. byjus.comyoutube.commasterorganicchemistry.comwikipedia.orglibretexts.orgorganicchemistrytutor.comlumenlearning.comyoutube.commasterorganicchemistry.com

In the case of this compound, both substituents are identical and are located in a meta relationship to each other. Both groups will direct an incoming electrophile to the positions that are meta to themselves. This leads to a reinforced directing effect. The positions on the ring are C2, C4, C5, and C6.

The C2 position is ortho to one group and ortho to the other.

The C4 position is ortho to one group and para to the other.

The C5 position is meta to one group and meta to the other.

The C6 position is para to one group and ortho to the other.

Since both trimethoxymethyl groups are meta-directing, the incoming electrophile will be directed to the C5 position, which is the only position that is meta to both existing substituents. Substitution at the C2, C4, or C6 positions would be disfavored due to the deactivating nature of the trimethoxymethyl groups at the ortho and para positions. Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly the 1,3-bis(trimethoxymethyl)-5-substituted benzene derivative. It is important to note that due to the deactivating nature of the two substituents, harsh reaction conditions may be required to effect these transformations. libretexts.orglibretexts.orgyoutube.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position of Attack | Relation to Substituent 1 | Relation to Substituent 2 | Expected Product |

| C2 | Ortho | Ortho | Minor/Not Formed |

| C4 | Ortho | Para | Minor/Not Formed |

| C5 | Meta | Meta | Major Product |

| C6 | Para | Ortho | Minor/Not Formed |

Ring-Opening and Cyclization Reactions (if applicable to specific derivatives)

While the benzene ring itself is highly stable and does not readily undergo ring-opening reactions under typical conditions, derivatives of this compound could potentially participate in cyclization reactions. For instance, if the substituents on the ring were modified to contain nucleophilic groups, intramolecular cyclization could be envisioned.

For example, if the trimethoxymethyl groups were to be hydrolyzed to aldehydes, and then further transformations were to introduce side chains with nucleophilic moieties at the 2, 4, or 6 positions, intramolecular reactions could lead to the formation of new heterocyclic rings fused to the benzene ring. Intramolecular 1,3-dipolar cycloadditions are a known route to various fused heterocyclic systems. researchgate.netrsc.org However, there is no specific information in the provided context about such reactions for derivatives of this compound. Such transformations would be highly dependent on the specific nature of the introduced functional groups and the reaction conditions employed.

Kinetic and Thermodynamic Aspects of Transformations

The reactivity of substituted benzenes is fundamentally influenced by the nature of their substituents. In the case of this compound, the trimethoxymethyl groups [–C(OCH₃)₃] are expected to influence the electron density of the benzene ring and direct the regioselectivity of electrophilic aromatic substitution reactions. The general mechanism for such reactions proceeds through a two-step pathway involving the formation of a positively charged intermediate known as a benzenonium ion. The first step, the formation of this intermediate, is typically the rate-determining step of the reaction. msu.edumsu.edu

While specific data is unavailable for this compound, studies on other substituted benzenes provide a framework for understanding its potential reactivity. For instance, research on 1,3,5-trisubstituted benzene templates has explored how multiple substituents can cooperatively affect the reactivity of the molecule. researchgate.net Thermodynamic data, including enthalpies of sublimation and vaporization, have been determined for various benzene derivatives, which are crucial for understanding their phase transitions and stability. nist.govmdpi.comresearchgate.netnih.govresearchgate.net However, without direct experimental investigation, these values cannot be accurately extrapolated to this compound.

Due to the lack of specific research on this compound, no quantitative data on its reaction kinetics or thermodynamics can be presented. Further experimental studies are required to determine these parameters and to fully characterize the chemical behavior of this compound.

Derivatives and Analogues of 1,3 Bis Trimethoxymethyl Benzene

Synthesis of Monofunctionalized (Trimethoxymethyl)benzene Derivatives

The synthesis of monofunctionalized (trimethoxymethyl)benzene derivatives, where a single functional group is introduced onto the benzene (B151609) ring, is a key step in creating more complex, unsymmetrical molecules. A common strategy involves the electrophilic aromatic substitution (EAS) on a benzene ring already bearing a (trimethoxymethyl) group. The directing effects of the existing substituent play a crucial role in determining the position of the incoming group. libretexts.org

For instance, the nitration of a (trimethoxymethyl)benzene would be expected to yield a mixture of ortho, meta, and para isomers. The alkoxy group is generally an ortho, para-director due to its ability to donate electron density to the ring through resonance, stabilizing the arenium ion intermediate formed during the substitution. youtube.com This stabilization is most effective when the electrophile attacks the ortho or para positions. youtube.com

Another approach to monofunctionalization involves the controlled reaction of a disubstituted precursor. For example, starting with a di-lithiated benzene derivative, one could selectively quench one of the lithium atoms with an electrophile, leaving the other for subsequent functionalization. However, achieving high selectivity in such reactions can be challenging.

Synthesis of Bis-Substituted Benzene Derivatives with Varied Alkoxy Groups

The synthesis of bis-substituted benzene derivatives where the two alkoxy groups are different from the original trimethoxymethyl groups often starts from a more versatile precursor like 1,3-bis(bromomethyl)benzene (B165771). This dihalide is a valuable starting material for introducing a variety of alkoxy groups through nucleophilic substitution reactions.

A widely used method for this transformation is the Williamson ether synthesis. masterorganicchemistry.com In this reaction, an alkoxide ion (RO⁻), generated by treating an alcohol with a strong base, acts as a nucleophile and displaces the bromide from the benzylic position. By using two different alcohols sequentially, it is possible to introduce two distinct alkoxy groups.

| Starting Material | Reagent 1 (Alcohol) | Reagent 2 (Alcohol) | Product |

| 1,3-Bis(bromomethyl)benzene | Ethanol | Methanol (B129727) | 1-(Ethoxymethyl)-3-(methoxymethyl)benzene |

| 1,3-Bis(bromomethyl)benzene | Propanol | Butanol | 1-(Propoxymethyl)-3-(butoxymethyl)benzene |

Table 1: Examples of Bis-Substituted Benzene Derivatives with Varied Alkoxy Groups

This stepwise approach allows for the creation of unsymmetrical ethers with tailored properties. The choice of base and reaction conditions is critical to ensure efficient conversion and minimize side reactions.

Functional Group Interconversions on the Benzene Ring

Functional group interconversions (FGIs) on the benzene ring of 1,3-bis(trimethoxymethyl)benzene and its analogues significantly expand their synthetic utility. imperial.ac.uk These transformations allow for the conversion of one functional group into another, enabling the synthesis of a wide array of derivatives that may not be directly accessible.

Common FGIs include:

Oxidation of Alkyl Substituents: If an alkyl group is present on the benzene ring, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇). pressbooks.pub This reaction requires the presence of a benzylic hydrogen. pressbooks.pub

Reduction of Nitro Groups: A nitro group (NO₂) introduced via nitration can be reduced to an amino group (NH₂) using various reducing agents, such as tin or iron in the presence of acid, or through catalytic hydrogenation. pressbooks.pub This conversion is fundamental for the synthesis of anilines, which are important precursors for dyes, pharmaceuticals, and polymers.

Halogenation: Direct halogenation of the benzene ring can be achieved using elemental halogens (Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.com The position of halogenation is directed by the existing substituents.

Conversion of Halides: Halogens on the benzene ring can be converted to other functional groups through nucleophilic aromatic substitution or by forming organometallic reagents (e.g., Grignard or organolithium reagents) followed by reaction with an electrophile.

| Starting Functional Group | Reagents | Resulting Functional Group |

| Alkyl group | KMnO₄ or Na₂Cr₂O₇ | Carboxylic acid |

| Nitro group | Sn/HCl or H₂/Pd-C | Amino group |

| Hydrogen | Br₂/FeBr₃ | Bromo group |

| Bromo group | Mg, then CO₂ | Carboxylic acid |

Table 2: Common Functional Group Interconversions on the Benzene Ring

Structure-Reactivity Relationships in Modified Systems

The structure of substituted benzene derivatives has a profound impact on their reactivity. The nature and position of substituents on the benzene ring influence the electron density of the ring and the stability of reaction intermediates, thereby affecting the rate and regioselectivity of subsequent reactions. libretexts.org

Electronic Effects:

Electron-donating groups (EDGs) , such as alkoxy (-OR) and alkyl (-R) groups, activate the benzene ring towards electrophilic aromatic substitution. They increase the electron density of the ring, making it more nucleophilic. These groups are typically ortho, para-directing. libretexts.org

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and carbonyl (-COR) groups, deactivate the ring towards electrophilic aromatic substitution by decreasing its electron density. These groups are generally meta-directing. libretexts.org

Steric Effects: The size of the substituents can also influence reactivity. Bulky groups can hinder the approach of a reagent to the adjacent (ortho) positions, leading to a preference for substitution at the less hindered para position. libretexts.org

The reactivity of the benzylic position is also influenced by the substituents on the ring. Electron-withdrawing groups can destabilize benzylic carbocation intermediates, slowing down Sₙ1-type reactions at the benzylic position. Conversely, electron-donating groups can stabilize such intermediates, accelerating these reactions. The reactivity of ethers is generally low, but they can be cleaved under strongly acidic conditions. youtube.com Epoxides, being three-membered rings, are significantly more reactive than other ethers due to ring strain. chemistry.coach

Applications in Polymer Science and Advanced Materials

Role as a Monomer in Polymerization Processes

There is no available scientific literature that describes the use of 1,3-Bis(trimethoxymethyl)benzene as a monomer in polymerization processes.

Crosslinking Agent in Polymer Networks

No published studies were found that investigate or confirm the role of This compound as a crosslinking agent to form polymer networks. While structurally related compounds with different functional groups, such as 1,3-bis(citraconimidomethyl)benzene , are known to act as effective anti-reversion and crosslinking agents in rubber compounds, similar research for the title compound is absent from the available literature.

Formation of Polymeric Scaffolds via Condensation Polymerization

There is a lack of specific data on the use of This compound for the formation of polymeric scaffolds through condensation polymerization. The synthesis of porous structures and scaffolds is a documented application for related silane (B1218182) compounds like 1,3-bis(triethoxysilyl)benzene (B107363) , which can form periodic mesoporous organosilica (PMO) nanoparticles, but equivalent studies for This compound are not present in the searched scientific databases.

Fabrication of Functional Polymeric Films

No research articles or patents were identified that detail the use of This compound in the fabrication of functional polymeric films.

Development of Composite Materials

There is no evidence in the available literature of This compound being used in the development of composite materials, for instance, as a coupling agent to bind organic and inorganic components. This role is more commonly associated with organosilicon compounds like bis(trimethoxysilylethyl)benzene, which can form durable bonds between different material phases. gelest.com

Engineering of Specific Polymer Systems (e.g., Polyurethanes)

No information was found regarding the application of This compound in the engineering of specific polymer systems such as polyurethanes. The synthesis of polyurethanes typically involves the reaction of polyisocyanates with polyols, and while various additives can be used, the inclusion of This compound is not documented.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure

There are no specific studies found that report on the use of quantum chemical calculation methods like Density Functional Theory (DFT) or ab initio calculations to determine the electronic structure of 1,3-bis(trimethoxymethyl)benzene. While these methods are extensively used for other benzene (B151609) derivatives to understand their geometries, electronic properties, and reactivity, similar analyses for this compound are not present in the surveyed literature. arxiv.orgaun.edu.egrsc.orgnih.govepstem.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Similarly, a Frontier Molecular Orbital (FMO) analysis, which is crucial for understanding a molecule's reactivity by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported for this compound. nih.govmasterorganicchemistry.comnih.govyoutube.comyoutube.comyoutube.com The energy gap between these orbitals provides insights into the kinetic stability and chemical reactivity of a molecule, but this information is not available for the target compound.

Mechanistic Pathways Elucidation through Computational Modeling

Computational modeling is a key technique for elucidating reaction mechanisms at the molecular level. However, no studies were found that apply this approach to understand the mechanistic pathways involving this compound. Research on other compounds demonstrates the utility of computational modeling in predicting transition states and reaction energies, but this has not been extended to this compound in the available literature. nih.gov

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters, such as NMR and IR spectra, through computational methods is a common practice that aids in the characterization of novel compounds. There is no evidence in the surveyed literature of such predictions being performed for this compound. epstem.netnih.gov

Molecular Dynamics Simulations for Conformational Space

Molecular dynamics (MD) simulations are employed to explore the conformational space of flexible molecules and to understand their dynamic behavior. For this compound, which possesses flexible trimethoxymethyl groups, MD simulations could provide valuable insights into its preferred conformations and dynamic properties. However, no published studies utilizing MD simulations for this purpose were identified. nih.govnih.gov

Emerging Research Frontiers and Future Perspectives

Integration with Supramolecular Chemistry

The core structure of 1,3-Bis(trimethoxymethyl)benzene, featuring a disubstituted benzene (B151609) ring, presents a versatile scaffold for the construction of complex supramolecular architectures. The spatial arrangement of substituents on a benzene ring is a critical design element in molecular recognition and self-assembly. In a related class of compounds, the 1,3,5-substituted 2,4,6-triethylbenzene scaffold is noted for its ability to orient substituents towards one side of the central ring, a feature extensively used in creating receptors for various guest molecules. kiku.dk Similarly, benzene-1,3,5-tricarboxamides are recognized as highly versatile building blocks for creating ordered, self-assembling supramolecular polymers. rsc.org

The 1,3-substitution pattern of this compound offers a unique geometry for creating tripodal and dipodal receptors. The trimethoxymethyl groups, while flexible, can be strategically positioned to form pre-organized cavities suitable for encapsulating guest molecules. Computational studies on related overcrowded benzene substrates have been employed to investigate the different possible conformations, highlighting the subtle interplay between rigidity and flexibility in receptor design. kiku.dk The methoxy (B1213986) groups themselves can participate in weak hydrogen bonding, or the entire trimethoxymethyl group could be hydrolyzed to form hydroxymethyl or other functional groups, further expanding the possibilities for programmed self-assembly and host-guest interactions.

The electronic properties of the central benzene ring can be fine-tuned by the electron-donating nature of the methoxy groups, influencing its participation in molecular recognition events such as π-π stacking and cation-π interactions. This positions this compound as a promising candidate for the development of novel sensors, molecular switches, and responsive materials.

Advanced Applications in Nanomaterials and Smart Materials

In the realm of nanomaterials, derivatives of this compound are instrumental in the synthesis of Periodic Mesoporous Organosilicas (PMOs). PMOs are a class of materials that integrate organic functional groups within a porous silica (B1680970) framework, offering tunable properties for a wide range of applications. Research on 1,3-bis(triethoxysilyl)benzene (B107363), a close analog, has demonstrated its use as a precursor for creating PMO nanoparticles with controlled morphologies. researchgate.net

The choice of precursor is critical in determining the final structure of the nanomaterial. For instance, under identical synthesis conditions, the use of 1,3-bis(triethoxysilyl)benzene as a precursor leads to the formation of microplates and nanospheres, whereas the 1,4-isomer yields microneedles and nanostars. researchgate.net This highlights the profound influence of the substitution pattern on the nanoscale architecture. The trimethoxymethyl groups in this compound can be readily converted to triethoxysilyl groups, suggesting its direct applicability in the synthesis of these advanced nanomaterials.

These PMO nanoparticles exhibit high drug/dye loading capacities, making them suitable for multicargo delivery in applications such as cancer therapy. researchgate.net The benzene bridge provides hydrophobicity, which can be advantageous for the encapsulation of hydrophobic drugs.

Furthermore, benzene derivatives are being explored for their use in chemical sensors. Gold nanoparticles functionalized with various organic ligands, including benzene derivatives, have been used to create sensor arrays for the classification of lung cancer subtypes based on volatile organic compound (VOC) profiles. nih.gov For example, 1,3-bis(1,1-dimethylethyl)-benzene was identified as a key distinguishing VOC for different types of lung cancer cells. nih.gov This suggests that materials incorporating the 1,3-disubstituted benzene motif could be developed for sensitive and selective chemical sensing applications.

Sustainable Synthesis Approaches

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. A key focus is the replacement of toxic and hazardous reagents with more environmentally benign alternatives. The synthesis of methoxy-substituted benzenes has traditionally relied on methylating agents that pose significant health and environmental risks.

Recent research has demonstrated a sustainable route for the synthesis of 1,2,3-trimethoxybenzene (B147658) using dimethyl carbonate (DMC) as a green methylating agent. researchgate.net This process, catalyzed by an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([Bmim]Br), offers high yields and conversions under optimized conditions. researchgate.net This approach avoids the use of toxic reagents and provides a pathway that aligns with the goals of sustainable chemistry.

Given the structural similarities, this green synthesis strategy could be adapted for the production of this compound. The key would be the methylation of the corresponding di-alcohol precursor using DMC. The adoption of such a method would not only provide a safer and more efficient synthesis but also reduce the environmental footprint associated with the production of this versatile chemical.

| Parameter | Optimized Condition |

| Methylating Agent | Dimethyl Carbonate (DMC) |

| Catalyst | Ionic Liquid ([Bmim]Br) |

| Temperature | 160°C |

| Reactant Mole Ratio (PA:DMC) | 1:6 |

| Reaction Time | 7 hours |

| Conversion of Precursor | 100% |

| Yield of Product | 92.60% |

| Table based on the synthesis of 1,2,3-trimethoxybenzene, a potential model for the sustainable synthesis of this compound. researchgate.net |

Interdisciplinary Research Directions

The potential applications of this compound place it at the intersection of several scientific disciplines, including chemistry, materials science, nanotechnology, and medicine. The exploration of this compound and its derivatives is likely to foster significant interdisciplinary collaboration.

Materials Science and Engineering: The development of novel PMOs and other hybrid organic-inorganic materials based on this compound will require expertise in materials synthesis, characterization, and performance testing. The tunability of the material's properties, such as pore size, surface area, and hydrophobicity, will be of great interest for applications in catalysis, separations, and coatings.

Biomedical Applications: The use of nanomaterials derived from this compound for drug delivery and medical diagnostics represents a significant area of interdisciplinary research. This will involve collaboration between chemists, materials scientists, and biomedical researchers to design and evaluate the efficacy and safety of these materials in biological systems. The development of smart materials that can respond to specific biological cues for targeted drug release is a particularly exciting prospect.

Sensor Technology: The integration of this compound-based materials into sensor platforms for environmental monitoring, industrial process control, and medical diagnostics is another promising avenue. This will necessitate joint efforts from analytical chemists, electrical engineers, and computer scientists to design, fabricate, and validate new sensor devices.

Computational Chemistry: Theoretical and computational studies will play a crucial role in predicting the properties and behavior of this compound and its derivatives. kiku.dk Molecular modeling can guide the rational design of supramolecular hosts, predict the morphology of nanomaterials, and elucidate reaction mechanisms for sustainable synthesis, thereby accelerating the pace of discovery and innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.